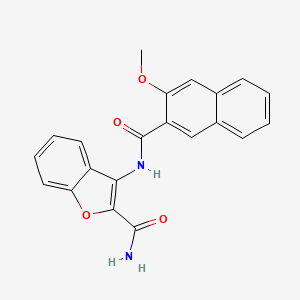

3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)21(25)23-18-14-8-4-5-9-16(14)27-19(18)20(22)24/h2-11H,1H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPHZCZVRZNYEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced via an amide coupling reaction. This involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine derivative of the benzofuran core in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products

Oxidation: 3-Hydroxy-naphthalene-2-carboxamide.

Reduction: 3-[(3-Methoxynaphthalene-2-methanol)amino]-1-benzofuran-2-methanol.

Substitution: 3-Methoxynaphthalene-2-carboxylic acid and 1-benzofuran-2-amine.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Synthesis

- Description : The compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with enhanced properties.

- Example : It can be used in the synthesis of other benzofuran derivatives that exhibit different biological activities.

2. Biology: Study of Cellular Processes

- Description : Due to its biological activities, this compound is investigated for its role in cellular processes and interactions.

- Mechanism of Action : It may interact with specific molecular targets, inhibiting enzymes or modulating receptors involved in critical pathways such as apoptosis and cell proliferation.

3. Medicine: Therapeutic Applications

- Anticancer Activity : Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells by affecting mitochondrial pathways and inhibiting cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Studies highlight its ability to scavenge reactive oxygen species (ROS), providing protection against oxidative stress-related neuronal damage.

4. Industry: Development of New Materials

- Description : The compound can be utilized in creating new materials with specific properties, such as organic semiconductors.

- Application Example : Its unique structure may enhance the performance of materials used in electronic devices.

Data Tables

Case Studies

-

Anticancer Research :

- A study focused on the anticancer properties of benzofuran derivatives found that modifications to the structure significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The research demonstrated that these compounds could induce apoptosis by modulating key proteins involved in cell survival pathways .

-

Antimicrobial Efficacy :

- Another investigation assessed the antimicrobial activity of related compounds against common pathogens like E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited comparable efficacy to established antibiotics, highlighting their potential as therapeutic agents.

- Neuroprotection Studies :

Mechanism of Action

The mechanism of action of 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide bond allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the conjugated system of the benzofuran and naphthalene rings may enable the compound to participate in electron transfer reactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The compound shares a benzofuran-2-carboxamide core with several analogues, but its 3-methoxynaphthalene substituent distinguishes it. Below is a comparative analysis with structurally related compounds:

Pharmacological Activity Comparison

Neuroactive Analogues

- ABBF : Demonstrates potent α7 nAChR agonism, improving working and recognition memory in rodent models of Alzheimer’s disease (AD). Its 7-methoxyphenyl group and azabicyclo linker likely enhance receptor binding affinity and CNS penetration .

HDAC Inhibitors

- C8 and Abexinostat: Both target HDACs but differ in substituents. C8’s sulfamoyl group may enhance selectivity for specific HDAC isoforms, while Abexinostat’s hydroxamate moiety enables Zn²⁺ chelation, critical for pan-HDAC inhibition . The methoxynaphthalene group in the target compound lacks a hydroxamate, suggesting a different mechanism if HDAC inhibition is observed.

Immunomodulatory and Anticancer Analogues

- Compound 21: Acts as an IDO1 inhibitor, a target in cancer immunotherapy. Its benzimidazole substituent likely facilitates binding to the IDO1 active site, a feature absent in the target compound .

Physicochemical Properties

- Solubility: Abexinostat is soluble in DMSO, a trait linked to its polar hydroxycarbamoyl group . The methoxynaphthalene group in the target compound may reduce aqueous solubility compared to analogues with sulfonamide or hydroxamate substituents.

- Lipophilicity : The naphthalene moiety likely increases logP values, enhancing blood-brain barrier permeability relative to analogues like C8 or Compound 21.

Biological Activity

The compound 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety linked to a naphthalene derivative through an amide bond. This structural configuration is believed to contribute to its biological activity.

Research indicates that compounds similar to This compound often exert their effects through several mechanisms:

- Enzyme Inhibition : Many derivatives have shown inhibitory effects on various enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition of this enzyme can help manage conditions like diabetes by slowing down glucose absorption in the intestines .

- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties. The cytotoxicity is typically assessed using assays such as MTT, which evaluates cell viability .

Biological Evaluation

The biological evaluation of This compound has been conducted through various in vitro assays. Below is a summary of findings related to its biological activity:

Table 1: Biological Activity Overview

| Activity Type | Target/Assay | IC50 Value (µM) | Reference |

|---|---|---|---|

| α-glucosidase Inhibition | Enzymatic Assay | 40.6 - 164.3 | |

| Cytotoxicity | 3T3 Cell Line | >150 | |

| Cancer Cell Lines | HeLa, A549, MCF-7 | Varies |

Case Studies

Several studies have investigated the biological activity of compounds structurally related to This compound :

- Study on Enzyme Inhibition :

-

Cytotoxicity Assessment :

- The cytotoxic effects were assessed using the MTT assay on normal and cancer cell lines. Results indicated that while some derivatives were non-cytotoxic at high concentrations (150 µM), others exhibited significant cytotoxicity against specific cancer cell lines, suggesting selective action against malignant cells .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-methoxynaphthalene-2-amido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes, including:

- Preparation of the benzofuran-2-carboxamide core via cyclization reactions.

- Introduction of the 3-methoxynaphthalene moiety via palladium-catalyzed C-H arylation or transamidation reactions .

- Optimization of reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to improve yield. For example, continuous flow reactors and automated systems enhance scalability .

- Data Table :

| Step | Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclization | H₂SO₄ | 65 | |

| 2 | C-H Arylation | Pd(OAc)₂ | 78 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR for confirming substituent positions (e.g., methoxy group at naphthalene C3) .

- HRMS : High-resolution mass spectrometry for molecular weight validation.

- X-ray crystallography : Resolve structural ambiguities; used in related benzofuran carboxamides to confirm planarity of the fused ring system .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of derivatives?

- Methodology :

- Use docking simulations to identify critical binding regions (e.g., capping, linker, and Zn²⁺-binding motifs in HDAC inhibitors) .

- Correlate substituent electronic properties (Hammett constants) with activity. For example, methoxy groups enhance electron density, affecting HDAC binding .

- Data Table : HDAC Inhibition (IC₅₀) of Derivatives:

| Derivative | R-Group | IC₅₀ (nM) |

|---|---|---|

| C8 | 7-methoxy | 12.3 |

| C9 | 4-sulfamoylphenyl | 8.7 |

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Validate assay conditions (e.g., pH, co-solvents) that may alter compound stability .

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, nematode lethality assays combined with biochemical profiling clarified synergies with aldicarb .

Q. How to design experiments to identify molecular targets and mechanisms of action?

- Methodology :

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins .

- Gene knockdown/knockout : Test susceptibility in C. elegans mutants to pinpoint pathways (e.g., nicotinic acetylcholine receptors in neuroactivity studies) .

Q. What computational methods assess binding affinity and selectivity for target proteins?

- Methodology :

- Molecular dynamics simulations : Evaluate stability of ligand-protein complexes (e.g., calpain-1 protease binding via hydrophobic interactions) .

- Free energy perturbation (FEP) : Quantify contributions of substituents (e.g., methoxy vs. chloro groups) to binding .

Q. How to optimize lead compounds using structural data from crystallography?

- Methodology :

- Modify the capping region to enhance hydrogen bonding (e.g., sulfonamide groups in HDAC inhibitors) .

- Introduce steric bulk (e.g., cyclohexyl groups) to improve selectivity, as seen in calpain-1 inhibitor co-crystal structures .

Stability and Analytical Considerations

Q. What are the stability profiles of this compound under various storage and experimental conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.